4-Methylpentyl acrylate 4-Methylpentyl acrylate
Brand Name: Vulcanchem
CAS No.: 5143-30-6
VCID: VC18481290
InChI: InChI=1S/C9H16O2/c1-4-9(10)11-7-5-6-8(2)3/h4,8H,1,5-7H2,2-3H3
SMILES:
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol

4-Methylpentyl acrylate

CAS No.: 5143-30-6

Cat. No.: VC18481290

Molecular Formula: C9H16O2

Molecular Weight: 156.22 g/mol

* For research use only. Not for human or veterinary use.

4-Methylpentyl acrylate - 5143-30-6

Specification

CAS No. 5143-30-6
Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
IUPAC Name 4-methylpentyl prop-2-enoate
Standard InChI InChI=1S/C9H16O2/c1-4-9(10)11-7-5-6-8(2)3/h4,8H,1,5-7H2,2-3H3
Standard InChI Key BDMYQVMQTKUZNB-UHFFFAOYSA-N
Canonical SMILES CC(C)CCCOC(=O)C=C

Introduction

Chemical and Structural Properties

Molecular Characteristics

4-Methylpentyl acrylate is defined by the IUPAC name 4-methylpentyl prop-2-enoate. Its structure comprises an acrylate group (CH₂=CHCOO−) linked to a 4-methylpentyl chain, introducing steric and electronic effects that influence reactivity. Key properties include:

PropertyValue
Molecular FormulaC₉H₁₆O₂
Molecular Weight156.22 g/mol
CAS Registry Number5143-30-6
SMILES NotationCC(C)CCCOC(=O)C=C
InChI KeyBDMYQVMQTKUZNB-UHFFFAOYSA-N

The branched alkyl chain enhances solubility in nonpolar solvents while moderating the compound’s glass transition temperature (Tg) in polymerized forms .

Reactivity and Polymerization Kinetics

Acrylates, including 4-methylpentyl acrylate, exhibit higher polymerization rates compared to methacrylates due to reduced steric hindrance around the vinyl group . Studies on emulsion polymerization systems reveal that acrylate monomers generally follow a trend where rates increase with alkyl chain length up to butyl derivatives before declining, a phenomenon attributed to balancing inductive electron-donating effects and steric bulk . For 4-methylpentyl acrylate, the bulky 4-methylpentyl group may further slow propagation rates relative to linear analogs like butyl acrylate, though specific kinetic data for this compound remain sparse .

Atom transfer radical polymerization (ATRP) studies on methyl acrylate demonstrate the importance of catalyst systems (e.g., CuBr/4,4′-di(5-nonyl)-2,2′-bipyridine) in achieving controlled molecular weights and low polydispersity . While analogous data for 4-methylpentyl acrylate are lacking, its behavior in radical polymerization systems is expected to align with these trends, albeit modulated by its unique alkyl substituent .

Synthesis and Industrial Production

Manufacturing Processes

4-Methylpentyl acrylate is synthesized via esterification of acrylic acid with 4-methylpentanol, typically catalyzed by sulfuric acid or ion-exchange resins. The reaction follows:

CH2=CHCOOH+HO(CH2)3CH(CH3)2CH2=CHCOO(CH2)3CH(CH3)2+H2O\text{CH}_2=\text{CHCOOH} + \text{HO(CH}_2\text{)}_3\text{CH(CH}_3\text{)}_2 \rightarrow \text{CH}_2=\text{CHCOO(CH}_2\text{)}_3\text{CH(CH}_3\text{)}_2 + \text{H}_2\text{O}

Process optimization focuses on minimizing acrylic acid dimerization and achieving high purity (>99%) for polymer-grade material.

Industrial Applications

The compound’s primary uses include:

  • Coatings and Adhesives: Its branched structure imparts flexibility and weather resistance to acrylic polymers, making it suitable for automotive coatings and pressure-sensitive adhesives.

  • Textile Finishes: Enhances fabric durability and water repellency.

  • UV-Curable Resins: Participates in crosslinking reactions under ultraviolet light for rapid curing .

Recent Research and Developments

Advances in Polymerization Techniques

Recent work in controlled radical polymerization (e.g., ATRP, RAFT) has enabled precise molecular weight control for acrylate polymers . For 4-methylpentyl acrylate, tailoring catalyst systems (e.g., CuBr/dNbpy) could optimize polymerization rates and minimize side reactions like chain transfer .

Comparative Performance in Copolymers

Preliminary studies suggest that 4-methylpentyl acrylate’s branched structure improves polymer toughness compared to linear analogs. In copolymer systems with methyl methacrylate, it reduces brittleness while maintaining thermal stability .

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